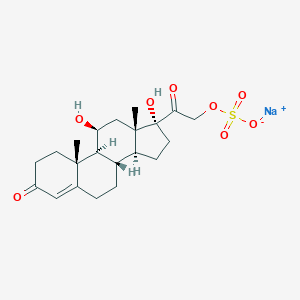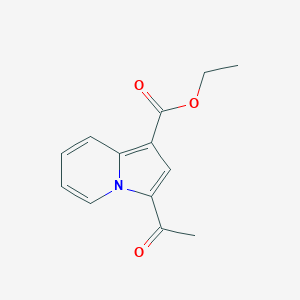
Hydrocortisone 21-(sodium sulphate)
Vue d'ensemble
Description
Le sulfate de cortisol (sodium), également connu sous le nom de sulfate de cortisol 21-sodium, est un métabolite du cortisol, une hormone stéroïde produite par le cortex surrénalien. Le cortisol joue un rôle crucial dans divers processus physiologiques, notamment la réponse au stress, la fonction immunitaire et le métabolisme. Le sulfate de cortisol (sodium) est un ligand spécifique de la transcortine intracellulaire et est impliqué dans la régulation de l'activité du cortisol dans l'organisme .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du sulfate de cortisol (sodium) implique la sulfation du cortisol. Ce processus nécessite généralement l'utilisation d'un complexe de trioxyde de soufre-pyridine ou d'acide chlorosulfonique comme agents sulfatants. La réaction est effectuée dans des conditions contrôlées pour assurer la sulfation sélective au niveau du groupe 21-hydroxyle du cortisol .
Méthodes de production industrielle : La production industrielle du sulfate de cortisol (sodium) suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réactifs de haute pureté et de techniques de purification avancées pour obtenir le produit souhaité avec une pureté et un rendement élevés. Le produit final est souvent cristallisé et séché pour obtenir une forme solide stable adaptée à diverses applications .
Analyse Des Réactions Chimiques
Types de réactions : Le sulfate de cortisol (sodium) peut subir diverses réactions chimiques, notamment :
Hydrolyse : Le groupe sulfate peut être hydrolysé en conditions acides ou basiques pour produire du cortisol libre.
Oxydation : Le sulfate de cortisol (sodium) peut être oxydé pour former du sulfate de cortisone (sodium).
Réduction : Le composé peut être réduit pour former du sulfate de dihydrocortisol (sodium).
Réactifs et conditions courants :
Hydrolyse : Conditions acides ou basiques utilisant de l'acide chlorhydrique ou de l'hydroxyde de sodium.
Oxydation : Agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Principaux produits formés :
Hydrolyse : Cortisol libre.
Oxydation : Sulfate de cortisone (sodium).
Réduction : Sulfate de dihydrocortisol (sodium).
4. Applications de la recherche scientifique
Le sulfate de cortisol (sodium) a une large gamme d'applications dans la recherche scientifique, notamment :
Métabolomique : Utilisé pour étudier la réponse au stress, la fonction surrénale et le métabolisme.
Recherche médicale : Étudié pour son rôle dans des conditions telles que l'obésité, le diabète et les troubles psychiatriques.
Recherche sur le cancer : Proposé comme biomarqueur du cancer du poumon et d'autres cancers.
Pharmacologie : Étudié pour ses effets sur le système nerveux central et le comportement
5. Mécanisme d'action
Le sulfate de cortisol (sodium) exerce ses effets en se liant à la transcortine intracellulaire, un ligand spécifique du cortisol. Cette liaison régule la disponibilité et l'activité du cortisol dans l'organisme. Le composé influence diverses cibles et voies moléculaires, y compris l'axe hypothalamo-hypophyso-surrénalien, qui joue un rôle crucial dans la réponse au stress et l'homéostasie. Le sulfate de cortisol (sodium) affecte également l'expression des gènes en interagissant avec les récepteurs des glucocorticoïdes, ce qui entraîne des changements dans la synthèse des protéines et les fonctions cellulaires .
Composés similaires :
Cortisone : Une forme oxydée du cortisol, utilisée comme agent anti-inflammatoire.
Prednisolone : Un glucocorticoïde synthétique aux propriétés anti-inflammatoires similaires.
Dexamethasone : Un glucocorticoïde synthétique puissant utilisé dans divers traitements médicaux
Unicité du sulfate de cortisol (sodium) : Le sulfate de cortisol (sodium) est unique en raison de sa sulfation spécifique au niveau du groupe 21-hydroxyle, qui modifie sa solubilité, sa stabilité et son activité biologique. Cette modification lui permet de servir de ligand spécifique pour la transcortine intracellulaire, ce qui la rend précieuse pour étudier le métabolisme du cortisol et ses effets physiologiques .
Applications De Recherche Scientifique
Cortisol sulfate (sodium) has a wide range of applications in scientific research, including:
Metabolomics: Used to study stress response, adrenal function, and metabolism.
Medical Research: Investigated for its role in conditions like obesity, diabetes, and psychiatric disorders.
Cancer Research: Proposed as a biomarker for lung cancer and other cancers.
Pharmacology: Studied for its effects on the central nervous system and behavior
Mécanisme D'action
Cortisol sulfate (sodium) exerts its effects by binding to intracellular transcortin, a specific ligand for cortisol. This binding regulates the availability and activity of cortisol in the body. The compound influences various molecular targets and pathways, including the hypothalamic-pituitary-adrenal axis, which plays a crucial role in stress response and homeostasis. Cortisol sulfate (sodium) also affects gene expression by interacting with glucocorticoid receptors, leading to changes in protein synthesis and cellular functions .
Comparaison Avec Des Composés Similaires
Cortisone: An oxidized form of cortisol, used as an anti-inflammatory agent.
Prednisolone: A synthetic glucocorticoid with similar anti-inflammatory properties.
Dexamethasone: A potent synthetic glucocorticoid used in various medical treatments
Uniqueness of Cortisol Sulfate (Sodium): Cortisol sulfate (sodium) is unique due to its specific sulfation at the 21-hydroxyl group, which alters its solubility, stability, and biological activity. This modification allows it to serve as a specific ligand for intracellular transcortin, making it valuable in studying cortisol metabolism and its physiological effects .
Propriétés
IUPAC Name |
sodium;[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O8S.Na/c1-19-7-5-13(22)9-12(19)3-4-14-15-6-8-21(25,17(24)11-29-30(26,27)28)20(15,2)10-16(23)18(14)19;/h9,14-16,18,23,25H,3-8,10-11H2,1-2H3,(H,26,27,28);/q;+1/p-1/t14-,15-,16-,18+,19-,20-,21-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJKQHUMDQFOLHE-WDCKKOMHSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COS(=O)(=O)[O-])O)C)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)COS(=O)(=O)[O-])O)C)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NaO8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70939934 | |
| Record name | Sodium 11,17-dihydroxy-3,20-dioxopregn-4-en-21-yl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70939934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1852-36-4 | |
| Record name | Hydrocortisone 21-(sodium sulphate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001852364 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium 11,17-dihydroxy-3,20-dioxopregn-4-en-21-yl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70939934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydrocortisone 21-(sodium sulphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.861 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Chlorofuro[3,2-b]pyridine](/img/structure/B180585.png)
![7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B180588.png)






![Diethyl bicyclo[2.2.2]octane-1,4-dicarboxylate](/img/structure/B180621.png)




![2-[5-Methoxy-2-nitro-4-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B180628.png)
